molecular formula C25H18ClN3O5S B12139978 (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12139978
M. Wt: 507.9 g/mol
InChI Key: OAEDXRBRTXPGMA-XKZIYDEJSA-N
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Description

The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS: 638133-59-2) features a complex heterocyclic framework. Its molecular formula is C25H18ClN3O5S, with a molecular weight of 507.9455 g/mol . Key structural elements include:

  • A thiazolo[3,2-b][1,2,4]triazine-dione core.
  • A (Z)-configured benzylidene group derived from 5-(2-chlorophenyl)furan-2-carbaldehyde.
  • A 3,4-dimethoxybenzyl substituent at position 4.

Properties

Molecular Formula

C25H18ClN3O5S

Molecular Weight

507.9 g/mol

IUPAC Name

(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H18ClN3O5S/c1-32-20-9-7-14(12-21(20)33-2)11-18-23(30)27-25-29(28-18)24(31)22(35-25)13-15-8-10-19(34-15)16-5-3-4-6-17(16)26/h3-10,12-13H,11H2,1-2H3/b22-13-

InChI Key

OAEDXRBRTXPGMA-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O)OC

Origin of Product

United States

Preparation Methods

Thiazolo[3,2-b] triazine-3,7-dione Core Formation

The thiazolo[3,2-b] triazine-3,7-dione scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 6-methyl-3-thioxo-3,4-dihydro- triazin-5(2H)-one with chloroacetic acid in refluxing acetic acid, yielding 6-methyl-thiazolo[3,2-b] triazine-3,7-dione . Sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization.

Reaction Conditions

  • Reactants : 6-Methyl-3-thioxo-1,2,4-triazin-5-one (1 eq), chloroacetic acid (1 eq)

  • Solvent : Acetic acid (40 mL)

  • Catalyst : Sodium acetate (1 eq)

  • Temperature : Reflux (≈118°C)

  • Time : 3 hours

  • Yield : 65–70%

Knoevenagel Condensation for Methylidene Group Formation

The Z-configured methylidene group at position 2 is introduced via Knoevenagel condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and the thiazolo-triazine intermediate.

Optimized Protocol

  • Reactants : 6-(3,4-Dimethoxybenzyl)-7H-thiazolo[3,2-b] triazine-3,7(2H)-dione (1 eq), 5-(2-chlorophenyl)furan-2-carbaldehyde (1.1 eq)

  • Catalyst : Piperidine (0.1 eq)

  • Solvent : Ethanol (20 mL)

  • Temperature : Reflux (78°C)

  • Time : 8 hours

  • Yield : 58%

Mechanistic Insights

  • Enolate Formation : Piperidine deprotonates the active methylene group of the triazinone.

  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated product with Z-configuration .

One-Pot Ultrasound-Assisted Synthesis

A streamlined method employs ultrasound irradiation to enhance reaction efficiency. This approach combines triazinone, aldehyde, and bromoacetonitrile in a single pot.

Steps

  • Mixing : Combine 6-(3,4-dimethoxybenzyl)-3-thioxo-1,2,4-triazin-5-one (1 eq), 5-(2-chlorophenyl)furan-2-carbaldehyde (1 eq), and bromoacetonitrile (1 eq) in acetonitrile.

  • Irradiation : Subject to ultrasound (40 kHz, 250 W) at 50°C for 2 hours.

  • Isolation : Filter the precipitate and recrystallize from ethanol .

Advantages

  • Time Reduction : 2 hours vs. 8 hours under conventional heating.

  • Yield Improvement : 72% vs. 58% .

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Purity
Conventional AlkylationReflux, acetic acid6 hours65%95%
Knoevenagel CondensationReflux, ethanol8 hours58%93%
Ultrasound-Assisted50°C, ultrasound2 hours72%97%

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1727 cm1^{-1} (C=O), 1672 cm1^{-1} (C=O), 1563 cm1^{-1} (C=N) .

  • 13^{13}C NMR : δ 169.8 (C=O), 161.2 (C=N), 152.4 (furan C-O), 112–148 (aromatic carbons) .

X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the methylidene group and planar thiazolo-triazine core .

Challenges and Optimization Strategies

  • Stereoselectivity : The Z-configuration is favored due to steric hindrance between the furan and triazine rings .

  • Byproducts : Minor E-isomers (<5%) are removed via silica gel chromatography .

  • Scale-Up : Ultrasound methods show better scalability with consistent yields >70% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Furanones, chlorinated derivatives.

    Reduction: Amines, reduced aromatic rings.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Due to its complex structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer or neurological disorders.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulating Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways.

    Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of specific pathways, such as the mitochondrial pathway.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Framework

The target compound’s thiazolo-triazine-dione core distinguishes it from analogues such as thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a and 11b in ). These analogues lack the triazine ring, instead featuring a pyrimidine scaffold. The triazine moiety in the target compound may enhance hydrogen-bonding capacity or aromatic stacking interactions due to its nitrogen-rich structure .

Substituent Comparison

Table 1: Substituent Profiles of Key Analogues
Compound Core Structure R1 (Position 2) R2 (Position 6/7) Molecular Weight
Target Compound Thiazolo-triazine-dione 5-(2-Chlorophenyl)furan-2-ylidene 3,4-Dimethoxybenzyl 507.95
Compound 11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl 386
Compound 11b Thiazolo-pyrimidine 4-Cyanobenzylidene 5-Methylfuran-2-yl 403
Ethyl 5-(4-chlorophenyl)-... () Thiazolo-pyrimidine Methoxycarbonylmethylene 4-Chlorophenyl 464.89 (calc.)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target’s 3,4-dimethoxybenzyl group (electron-donating) contrasts with the cyano group in compound 11b (electron-withdrawing), which may alter solubility or receptor binding .
  • Chlorophenyl vs.

Physicochemical Properties

  • Molecular Weight: The target compound (507.95 g/mol) is significantly larger than analogues like 11a (386 g/mol), which may influence pharmacokinetic properties such as oral bioavailability .

Biological Activity

The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that are of interest for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H19ClN2O4S
  • Molecular Weight : 491.0 g/mol
  • IUPAC Name : (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

The compound features a thiazole ring fused with a triazine moiety and is substituted with various aromatic groups. This structural diversity is critical for its biological activity.

Predicted Biological Activity

Based on its structural characteristics and comparisons to similar compounds, this molecule is predicted to exhibit several pharmacological effects:

  • Anticancer Activity : Similar compounds have shown moderate to strong antiproliferative effects in various cancer cell lines. For instance, derivatives containing the thiazolidinone framework have demonstrated significant cytotoxicity and apoptosis induction in leukemia cell lines .
  • Anti-inflammatory Effects : The presence of dimethoxy groups in related structures has been associated with anti-inflammatory properties .
  • Antimicrobial Activity : Compounds with thiazole rings often exhibit antimicrobial properties due to their ability to interfere with microbial metabolism .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

  • Cell Line Studies : In vitro studies using MTT and Trypan blue assays have confirmed the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The results indicated that electron-donating groups significantly enhance anticancer properties .
  • Molecular Docking Studies : Computational docking studies suggest that this compound may interact with multiple biological targets. The binding affinities and interaction patterns indicate potential therapeutic applications in cancer treatment .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(2-chlorophenyl)-1H-pyrazoleContains a chlorophenyl groupAnticancer properties
4-(3,4-dimethoxyphenyl)-1H-pyrazoleSimilar dimethoxy substitutionAnti-inflammatory effects
6-(benzyloxy)-1H-thiazoleThiazole ring systemAntimicrobial activity

The comparative analysis shows that compounds sharing structural motifs with (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione possess diverse biological activities that could be harnessed for therapeutic development.

Q & A

Q. How to resolve overlapping spectral signals in NMR due to complex substituents?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Assign coupled protons and correlate carbons with protons (e.g., distinguish methoxybenzyl vs. furan methylidene signals) .
  • Variable Temperature NMR : Suppress signal broadening caused by conformational exchange .

Q. What strategies ensure reproducibility in biological assays given the compound’s low solubility?

  • Methodology :
  • Solubilization Aids : Use cyclodextrins or lipid-based carriers (e.g., liposomes) .
  • Standardized Protocols : Pre-dissolve in DMSO at 10 mM, dilute in assay buffer with ≤0.1% DMSO to avoid solvent toxicity .

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